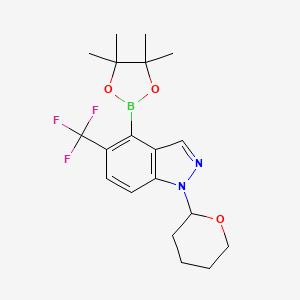

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a tetrahydropyran ring, a dioxaborolane moiety, and a trifluoromethyl group attached to an indazole core

Preparation Methods

The synthesis of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via borylation reactions using boronic acids or boronate esters.

Incorporation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving diols and acid catalysts.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in organic synthesis. It is particularly valuable for creating complex molecules due to its unique functional groups. The synthesis typically involves multi-step organic reactions:

- Formation of the Indazole Core : This is achieved through cyclization reactions involving hydrazines and carbonyl compounds.

- Introduction of the Trifluoromethyl Group : Common methods include using trifluoromethyl iodide or trifluoromethyl sulfonates.

- Attachment of the Dioxaborolane Moiety : This can be accomplished via borylation reactions using boronic acids or esters.

- Incorporation of the Tetrahydropyran Ring : Cyclization reactions involving diols and acid catalysts are utilized for this step .

Biological Applications

The compound has potential applications in pharmaceutical development :

- Drug Synthesis : It plays a crucial role in synthesizing new drugs, particularly anti-inflammatory and anti-cancer agents. The presence of the trifluoromethyl group enhances biological activity and selectivity towards molecular targets .

- Bioactive Probes : The compound can be used to develop bioactive molecules that help study various biological processes by interacting with enzymes or receptors .

Material Science

In the field of material science, 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is explored for its unique properties:

- Advanced Materials : It is utilized in formulating advanced materials such as polymers and coatings. Its chemical structure contributes to enhanced durability and performance characteristics .

Agricultural Chemistry

The compound is also being investigated for its potential in agrochemicals :

Mechanism of Action

The mechanism of action of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to specific biomolecules.

Comparison with Similar Compounds

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can be compared with similar compounds such as:

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylindazole: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-chloroindazole: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical and biological properties.

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylindazole: The phenyl group introduces additional aromaticity, which can influence the compound’s interactions and stability.

Biological Activity

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is a complex organic compound with a unique molecular structure that suggests potential biological activity. Its molecular formula is C19H24BF3N2O3 with a molecular weight of 396.22 g/mol. This compound is notable for its incorporation of a trifluoromethyl group and a dioxaborolane moiety, both of which are known to influence biological interactions.

Structure and Properties

The compound features several functional groups that contribute to its biological properties:

- Tetrahydropyran Ring : A cyclic ether that can influence solubility and permeability.

- Dioxaborolane : Known for its role in drug design as a boron-containing structure that can enhance binding affinity to biological targets.

- Trifluoromethyl Group : Often enhances metabolic stability and lipophilicity.

Biological Activity

Research into the biological activity of this compound is limited but suggests several areas of potential interest:

Anticancer Activity

Preliminary studies indicate that compounds containing indazole and dioxaborolane moieties may exhibit anticancer properties. Indazoles have been reported to inhibit various kinases involved in cancer progression. For instance:

- Kinase Inhibition : The structural similarity to known kinase inhibitors suggests potential activity against targets such as CDK4/6 and PDGFRA, which are implicated in tumor growth and metastasis.

Antimicrobial Properties

There is evidence that similar compounds exhibit antimicrobial activity. The presence of the tetrahydropyran ring may enhance the interaction with bacterial membranes, leading to increased efficacy against certain pathogens.

Neurological Implications

Given the structural characteristics, there may be potential for neuroprotective effects. Compounds with similar frameworks have been studied for their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promise:

- Indazole Derivatives : A study demonstrated that indazole derivatives inhibited the growth of various cancer cell lines through apoptosis induction.

- Boronic Acid Compounds : Research has indicated that boronic acids can enhance the efficacy of therapies targeting proteasomes in cancer cells.

Research Findings

Recent research highlights include:

Properties

Molecular Formula |

C19H24BF3N2O3 |

|---|---|

Molecular Weight |

396.2 g/mol |

IUPAC Name |

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole |

InChI |

InChI=1S/C19H24BF3N2O3/c1-17(2)18(3,4)28-20(27-17)16-12-11-24-25(15-7-5-6-10-26-15)14(12)9-8-13(16)19(21,22)23/h8-9,11,15H,5-7,10H2,1-4H3 |

InChI Key |

PNDKLDSSCZAZNG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C4CCCCO4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.